![molecular formula C10H10BrNO B1454170 3-Bromo-4-isopropoxybenzonitrile CAS No. 6423-74-1](/img/structure/B1454170.png)
3-Bromo-4-isopropoxybenzonitrile
Overview
Description
3-Bromo-4-isopropoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is also known by its English name, 3-bromo-4-isopropoxybenzonitrile, and its English alias, Benzonitrile, 3-bromo-4-(1-methylethoxy)- .
Chemical Reactions Analysis
Specific chemical reactions involving 3-Bromo-4-isopropoxybenzonitrile were not found in the search results .Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-4-isopropoxybenzonitrile is predicted to be 304.4±22.0 °C and its density is predicted to be 1.41±0.1 g/cm3 .Scientific Research Applications
Structural Analysis and Reactivity Insights
The compound “3-Bromo-4-isopropoxybenzonitrile” can be used in the structural analysis and reactivity insights of complex organic compounds . This involves an in-depth investigation into the solid-state crystal structure of the compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach is instrumental in visualizing and quantifying intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .
Energy Framework Calculations
The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal . This provides a deeper understanding of the compound’s chemical reactivity properties .
Conceptual DFT (CDFT) Applications
The Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions . This provides a deeper understanding of the compound’s chemical reactivity properties .
Aromatic Character and π–π Stacking Ability Evaluation
The aromatic character and π–π stacking ability of the compound can also be evaluated with the help of LOLIPOP and ring aromaticity measures . This comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials involving 1,2,4-triazole systems .
Pharmaceutical Intermediates
“3-Bromo-4-isopropoxybenzonitrile” can be used as a pharmaceutical intermediate . It can be used to prepare other complex compounds which have potential applications in the pharmaceutical industry .
Preparation of Other Complex Compounds
“3-Bromo-4-isopropoxybenzonitrile” can be used to prepare other complex compounds . For example, it can be used to prepare "3-bromo-2-iodo-4-methoxy-benzonitrile" .
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLYXHCZUJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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